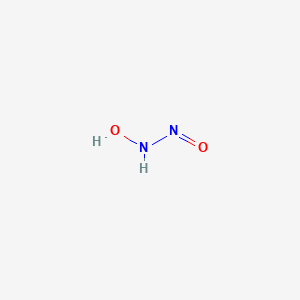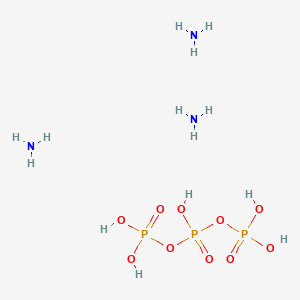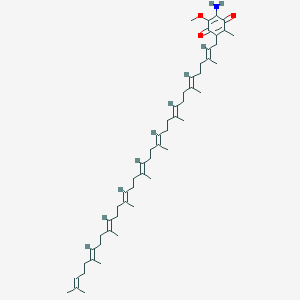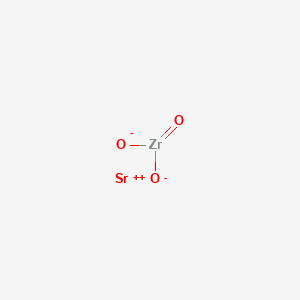
Hyponitrous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hyponitrous acid, also known as nitroxyl or HNO, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a one-electron reduction product of nitric oxide (NO) and possesses unique chemical and biological properties that make it an attractive target for research. In
Mécanisme D'action
The mechanism of action of hyponitrous acid is not well understood, but it is believed to act through a variety of pathways, including the modulation of protein function via S-nitrosylation, the inhibition of mitochondrial complex I, and the activation of potassium channels. It has also been shown to stimulate the formation of cGMP, a signaling molecule that plays a role in vasodilation and smooth muscle relaxation.
Effets Biochimiques Et Physiologiques
Hyponitrous acid has been shown to have a variety of biochemical and physiological effects, including the modulation of oxidative stress and inflammation, the regulation of mitochondrial function, and the improvement of energy metabolism. It has also been shown to have a vasodilatory effect, which may have implications for the treatment of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using hyponitrous acid in lab experiments is its ability to act as a selective NO donor, which allows for the controlled release of NO in a specific location or at a specific time. Additionally, hyponitrous acid is relatively stable and can be stored for short periods of time, making it easier to handle than other NO donors. However, one of the main limitations of using hyponitrous acid is its instability and tendency to disproportionate into NO and N2O, which requires careful handling and storage.
Orientations Futures
There are several future directions for research on hyponitrous acid, including the development of more stable and selective NO donors, the exploration of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, the use of hyponitrous acid in combination with other therapies, such as chemotherapy or radiation therapy, may have synergistic effects and improve treatment outcomes.
Méthodes De Synthèse
Hyponitrous acid can be synthesized through several methods, including the reaction of nitrite (NO2-) with hydroxylamine (NH2OH) or the reduction of nitrite with dithionite (S2O4^2-) in the presence of acid. Another method involves the reaction of NO with hydrogen peroxide (H2O2) in the presence of acid. The synthesis of hyponitrous acid is challenging due to its instability and tendency to disproportionate into NO and nitrous oxide (N2O), which requires careful handling and storage.
Applications De Recherche Scientifique
Hyponitrous acid has shown promising results in various scientific research applications, including cardiovascular disease, cancer, and neurodegenerative diseases. It has been shown to have antioxidant and anti-inflammatory properties, which can help protect against oxidative stress and inflammation, two key factors in many diseases. Additionally, hyponitrous acid has been studied for its ability to modulate mitochondrial function and improve energy metabolism, which may have implications for the treatment of metabolic disorders.
Propriétés
Numéro CAS |
14448-38-5 |
|---|---|
Nom du produit |
Hyponitrous acid |
Formule moléculaire |
H2N2O2 |
Poids moléculaire |
62.028 g/mol |
Nom IUPAC |
(E)-dihydroxydiazene |
InChI |
InChI=1S/H2N2O2/c3-1-2-4/h(H,1,4)(H,2,3) |
Clé InChI |
NFMHSPWHNQRFNR-UHFFFAOYSA-N |
SMILES isomérique |
N(N=O)O |
SMILES |
N(=NO)O |
SMILES canonique |
N(N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene](/img/structure/B85086.png)






